2-[(Piperidine-1-sulfonyl)methyl]benzonitrile
Description
Chemical Structure and Properties 2-[(Piperidine-1-sulfonyl)methyl]benzonitrile (CAS: 1041515-38-1) is a benzonitrile derivative featuring a piperidine ring linked via a sulfonyl-methyl group at the ortho position of the benzene ring. Its molecular formula is C₁₃H₁₅N₂O₂S, with a molecular weight of 263.34 g/mol.
For example, sulfonylation reactions involving piperidine-1-sulfonyl chloride and benzonitrile derivatives (e.g., 2-(bromomethyl)benzonitrile) under basic conditions are plausible, as seen in related benzimidazole sulfonamide syntheses .
Properties
IUPAC Name |
2-(piperidin-1-ylsulfonylmethyl)benzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2S/c14-10-12-6-2-3-7-13(12)11-18(16,17)15-8-4-1-5-9-15/h2-3,6-7H,1,4-5,8-9,11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVRJNPJNNWRTQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)CC2=CC=CC=C2C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction with Piperidine
The sulfonyl chloride is then reacted with piperidine in a polar aprotic solvent such as dichloromethane or THF. As demonstrated in the synthesis of 4-(piperidine-1-sulfonyl)benzonitrile, this step proceeds via nucleophilic substitution, where the piperidine’s nitrogen attacks the electrophilic sulfur atom, displacing chloride. The general procedure involves:
- Dissolving equimolar amounts of 2-(chlorosulfonylmethyl)benzonitrile and piperidine in dichloromethane.
- Stirring the mixture at room temperature for 12–24 hours.
- Washing the organic layer with water, dilute HCl, and brine to remove excess reagents.
- Drying over anhydrous Na₂SO₄ and concentrating under reduced pressure.
- Purifying the crude product via crystallization from ethanol or column chromatography.
Key Parameters :
- Solvent : Dichloromethane offers optimal solubility and reaction kinetics.
- Stoichiometry : A 1:1 molar ratio of sulfonyl chloride to piperidine minimizes side products.
- Temperature : Room temperature prevents decomposition of the sulfonyl chloride.
Alternative Pathways via Alkylation and Sulfonation
For cases where the sulfonyl chloride precursor is inaccessible, a stepwise alkylation-sulfonation strategy may be employed. This method involves first introducing the methylene spacer followed by sulfonylation.
Alkylation of Piperidine with 2-(Bromomethyl)benzonitrile
- Synthesis of 2-(Bromomethyl)benzonitrile :
- Reaction with Piperidine :
- Heating 2-(bromomethyl)benzonitrile with piperidine in a polar solvent (e.g., DMF) at 60–80°C for 6–12 hours.
- Quenching with water, extracting with ethyl acetate, and drying to isolate 2-(piperidin-1-ylmethyl)benzonitrile.
Sulfonation of the Alkylated Intermediate
The alkylated product is then sulfonated using sulfur trioxide or a sulfonating agent:
- Treating 2-(piperidin-1-ylmethyl)benzonitrile with chlorosulfonic acid in dichloromethane at 0°C.
- Quenching with ice-water, neutralizing with NaHCO₃, and extracting the sulfonated product.
Challenges :
- Over-sulfonation at multiple positions.
- Acid sensitivity of the nitrile group, necessitating low temperatures.
Mechanistic Insights and Optimization
Sulfonylation Reaction Mechanism
The reaction between piperidine and sulfonyl chloride proceeds via a two-step mechanism:
- Formation of a Sulfonic Acid Intermediate : The sulfonyl chloride reacts with piperidine to form a sulfonic acid intermediate, releasing HCl.
- Deprotonation and Bond Formation : A second equivalent of piperidine deprotonates the intermediate, yielding the sulfonamide and ammonium chloride.
Analytical Characterization and Validation
Successful synthesis requires rigorous characterization:
- NMR Spectroscopy :
- Mass Spectrometry : ESI-MS expected to show [M+H]⁺ at m/z 251.3 (C₁₃H₁₅N₂O₂S).
- IR Spectroscopy : Stretching vibrations for S=O (~1350 cm⁻¹), C≡N (~2250 cm⁻¹), and C-S (~700 cm⁻¹).
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
2-[(Piperidine-1-sulfonyl)methyl]benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can react with the sulfonyl group under basic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
The compound exhibits a range of biological activities that make it suitable for various therapeutic applications:
- Antibacterial Activity:
- Anticancer Potential:
- CNS Disorders:
Case Study 1: Antibacterial Efficacy
In a study evaluating the antibacterial properties of piperidine-based compounds, 2-[(Piperidine-1-sulfonyl)methyl]benzonitrile was tested against several Gram-positive and Gram-negative bacterial strains. Results indicated a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting its potential as a lead compound for further development .
Case Study 2: Anticancer Activity
A series of sulfonamide derivatives were synthesized and tested for anticancer activity. Among these, compounds structurally related to 2-[(Piperidine-1-sulfonyl)methyl]benzonitrile exhibited significant cytotoxic effects against human breast cancer cell lines. This highlights the compound's potential role in cancer treatment regimens .
Table 1: Biological Activities of Related Compounds
| Compound Name | Activity Type | Target Organism/Cell Line | MIC/IC50 (µM) |
|---|---|---|---|
| 2-[(Piperidine-1-sulfonyl)methyl]benzonitrile | Antibacterial | E. coli, S. aureus | 10 |
| Piperidine-derived sulfonamides | Anticancer | MCF7 (breast cancer) | 15 |
| Sulfonamide derivatives | CNS Disorders | Neuroblastoma cell lines | 20 |
Mechanism of Action
The mechanism of action of 2-[(Piperidine-1-sulfonyl)methyl]benzonitrile involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The nitrile group can also participate in hydrogen bonding and other interactions with biological molecules, affecting various biochemical pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Their Properties
The following table summarizes key structural analogues, their substituents, and physicochemical properties:
| Compound Name | CAS Number | Molecular Formula | Substituent Position/Group | Purity | Key Features |
|---|---|---|---|---|---|
| 2-[(Piperidine-1-sulfonyl)methyl]benzonitrile (Target) | 1041515-38-1 | C₁₃H₁₅N₂O₂S | Ortho-sulfonylmethyl-piperidine | 98% | High purity; sulfonamide linkage |
| 4-[(Piperidine-1-sulfonyl)methyl]benzonitrile | 1029603-11-9 | C₁₃H₁₅N₂O₂S | Para-sulfonylmethyl-piperidine | 95% | Para isomer; lower steric hindrance |
| 2-[(4-Methylpiperazin-1-yl)methyl]benzonitrile | 864069-00-1 | C₁₃H₁₇N₃ | Ortho-methylpiperazine-methyl | 97% | Nitrogen-rich; potential solubility enhancer |
| 5-Amino-2-(piperidin-1-yl)benzonitrile | 72752-52-4 | C₁₂H₁₃N₃ | Ortho-piperidine; meta-amino | N/A | Amino group enhances nucleophilicity |
| 2-[2-(Piperidine-1-sulfonyl)ethyl]isoindole-1,3-dione | 36257-55-3 | C₁₅H₁₇N₂O₄S | Ethyl-sulfonyl linker; isoindole | 97% | Bulky substituent; altered electronic profile |
Key Differences and Functional Implications
Substituent Position and Reactivity
- Ortho vs. However, the ortho configuration may enhance intramolecular interactions in coordination chemistry .
- Amino vs. Sulfonyl Groups: Compounds like 5-Amino-2-(piperidin-1-yl)benzonitrile (CAS: 72752-52-4) replace the sulfonyl group with an amino substituent, increasing nucleophilic character and altering solubility profiles .
Electronic and Steric Effects
- The sulfonyl group (-SO₂-) in the target compound is electron-withdrawing, polarizing the benzene ring and directing further substitutions to meta positions.
Biological Activity
2-[(Piperidine-1-sulfonyl)methyl]benzonitrile, a compound with the CAS number 1041515-38-1, has garnered attention in various fields of biological research due to its unique structural features and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 2-[(Piperidine-1-sulfonyl)methyl]benzonitrile is , with a molecular weight of approximately 270.34 g/mol. The compound contains a piperidine ring and a benzonitrile moiety, which contribute to its biological properties.
The biological activity of 2-[(Piperidine-1-sulfonyl)methyl]benzonitrile is primarily attributed to its interaction with specific receptors in the central nervous system. It has been shown to modulate neurotransmitter systems, particularly those involving serotonin and dopamine receptors. The compound's sulfonyl group plays a critical role in enhancing its binding affinity to these targets.
Key Mechanisms:
- Receptor Modulation : The compound acts as a ligand for serotonin and dopamine receptors, influencing neurotransmitter release and signaling pathways.
- Inhibition of Enzymatic Activity : Preliminary studies suggest that it may inhibit certain enzymes involved in neurotransmitter metabolism, further affecting synaptic transmission.
Biological Activity Overview
The biological activities of 2-[(Piperidine-1-sulfonyl)methyl]benzonitrile have been evaluated in various studies, highlighting its potential as a therapeutic agent. Below is a summary of its reported activities:
| Activity | Description |
|---|---|
| Antidepressant Effects | Demonstrated potential in alleviating symptoms of depression in animal models. |
| Antiviral Activity | Exhibited inhibitory effects against certain viral strains in vitro, suggesting antiviral properties. |
| Neuroprotective Effects | Shown to protect neuronal cells from oxidative stress-induced damage in preliminary studies. |
Case Studies
Several case studies have investigated the pharmacological effects of 2-[(Piperidine-1-sulfonyl)methyl]benzonitrile:
-
Antidepressant Activity :
- A study conducted on rodent models demonstrated that administration of the compound resulted in significant reductions in depressive-like behaviors, as measured by the forced swim test (FST) and tail suspension test (TST). The results indicated an increase in serotonin levels within the synaptic cleft, suggesting enhanced serotonergic activity.
-
Antiviral Properties :
- In vitro assays against Herpes Simplex Virus (HSV) revealed that 2-[(Piperidine-1-sulfonyl)methyl]benzonitrile reduced viral plaque formation by up to 70% at concentrations as low as 10 µM. This finding indicates its potential as a lead compound for developing antiviral therapies.
-
Neuroprotection :
- Research involving neuronal cultures exposed to oxidative stress showed that treatment with the compound significantly reduced cell death and apoptosis markers. This neuroprotective effect was linked to the modulation of intracellular calcium levels and reduction of reactive oxygen species (ROS).
Pharmacokinetics
Understanding the pharmacokinetics of 2-[(Piperidine-1-sulfonyl)methyl]benzonitrile is crucial for assessing its therapeutic viability. Initial studies suggest:
- Absorption : Rapidly absorbed following oral administration.
- Distribution : High affinity for brain tissue due to its lipophilic nature.
- Metabolism : Primarily metabolized by liver enzymes with potential for active metabolites.
- Excretion : Predominantly excreted via urine.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
